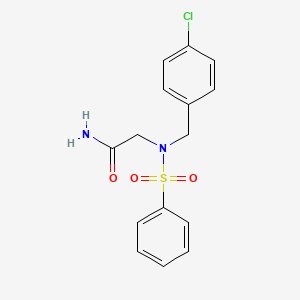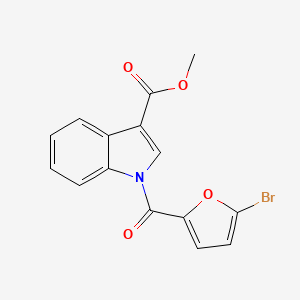
8-methoxy-4-methyl-2-(1-piperidinyl)quinoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
8-methoxy-4-methyl-2-(1-piperidinyl)quinoline, also known as PQQ or methoxatin, is a heterocyclic compound that has gained significant attention in the scientific community due to its potential therapeutic properties. PQQ was first isolated from bacteria and later found in various plant and animal tissues.
Mécanisme D'action
8-methoxy-4-methyl-2-(1-piperidinyl)quinoline's mechanism of action is not fully understood, but it is believed to work by activating various signaling pathways in the body. 8-methoxy-4-methyl-2-(1-piperidinyl)quinoline has been shown to activate the Nrf2 pathway, which regulates antioxidant and anti-inflammatory responses. 8-methoxy-4-methyl-2-(1-piperidinyl)quinoline has also been shown to activate the PGC-1α pathway, which regulates mitochondrial biogenesis and energy metabolism. Additionally, 8-methoxy-4-methyl-2-(1-piperidinyl)quinoline has been shown to activate the SIRT1 pathway, which regulates cellular aging and stress responses.
Biochemical and Physiological Effects
8-methoxy-4-methyl-2-(1-piperidinyl)quinoline has been shown to have various biochemical and physiological effects. 8-methoxy-4-methyl-2-(1-piperidinyl)quinoline has been shown to increase mitochondrial biogenesis and improve mitochondrial function. 8-methoxy-4-methyl-2-(1-piperidinyl)quinoline has also been shown to reduce inflammation and oxidative stress. Additionally, 8-methoxy-4-methyl-2-(1-piperidinyl)quinoline has been shown to improve cognitive function and enhance cardiovascular function.
Avantages Et Limitations Des Expériences En Laboratoire
8-methoxy-4-methyl-2-(1-piperidinyl)quinoline has several advantages for lab experiments. 8-methoxy-4-methyl-2-(1-piperidinyl)quinoline is readily available and relatively inexpensive. 8-methoxy-4-methyl-2-(1-piperidinyl)quinoline is also stable and can be stored for long periods. However, 8-methoxy-4-methyl-2-(1-piperidinyl)quinoline has some limitations for lab experiments. 8-methoxy-4-methyl-2-(1-piperidinyl)quinoline is not water-soluble, which can make it difficult to administer in certain experiments. Additionally, 8-methoxy-4-methyl-2-(1-piperidinyl)quinoline has a short half-life, which can limit its effectiveness in some experiments.
Orientations Futures
There are several future directions for 8-methoxy-4-methyl-2-(1-piperidinyl)quinoline research. One area of research is the potential use of 8-methoxy-4-methyl-2-(1-piperidinyl)quinoline in treating neurodegenerative diseases. 8-methoxy-4-methyl-2-(1-piperidinyl)quinoline has been shown to improve cognitive function and protect against neuronal damage in animal models of Alzheimer's and Parkinson's disease. Another area of research is the potential use of 8-methoxy-4-methyl-2-(1-piperidinyl)quinoline in treating cardiovascular disease. 8-methoxy-4-methyl-2-(1-piperidinyl)quinoline has been shown to improve cardiovascular function and protect against oxidative stress in animal models of cardiovascular disease. Additionally, there is potential for 8-methoxy-4-methyl-2-(1-piperidinyl)quinoline to be used as a dietary supplement to enhance mitochondrial function and promote healthy aging. Further research is needed to fully understand the potential therapeutic properties of 8-methoxy-4-methyl-2-(1-piperidinyl)quinoline and its mechanisms of action.
Conclusion
In conclusion, 8-methoxy-4-methyl-2-(1-piperidinyl)quinoline is a heterocyclic compound that has gained significant attention in the scientific community due to its potential therapeutic properties. 8-methoxy-4-methyl-2-(1-piperidinyl)quinoline has been shown to have antioxidant, neuroprotective, and cardioprotective effects. 8-methoxy-4-methyl-2-(1-piperidinyl)quinoline has also been studied for its potential use in treating various diseases, including Alzheimer's disease, Parkinson's disease, and cardiovascular disease. 8-methoxy-4-methyl-2-(1-piperidinyl)quinoline has several advantages for lab experiments, but it also has some limitations. Further research is needed to fully understand the potential therapeutic properties of 8-methoxy-4-methyl-2-(1-piperidinyl)quinoline and its mechanisms of action.
Méthodes De Synthèse
8-methoxy-4-methyl-2-(1-piperidinyl)quinoline can be synthesized in the laboratory by reacting 4,5-diamino-6-methoxy-2-methylquinoline with 1-piperidinylmethyl chloride. The reaction produces 8-methoxy-4-methyl-2-(1-piperidinyl)quinoline in high yield and purity. The synthesis of 8-methoxy-4-methyl-2-(1-piperidinyl)quinoline has been optimized to reduce the cost of production and increase its availability for research purposes.
Applications De Recherche Scientifique
8-methoxy-4-methyl-2-(1-piperidinyl)quinoline has been extensively studied for its potential therapeutic properties. It has been shown to have antioxidant, neuroprotective, and cardioprotective effects. 8-methoxy-4-methyl-2-(1-piperidinyl)quinoline has also been studied for its potential use in treating various diseases, including Alzheimer's disease, Parkinson's disease, and cardiovascular disease. 8-methoxy-4-methyl-2-(1-piperidinyl)quinoline has been shown to improve cognitive function, reduce inflammation, and enhance mitochondrial function.
Propriétés
IUPAC Name |
8-methoxy-4-methyl-2-piperidin-1-ylquinoline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O/c1-12-11-15(18-9-4-3-5-10-18)17-16-13(12)7-6-8-14(16)19-2/h6-8,11H,3-5,9-10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GQXCHYIVSAYTHT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC2=C1C=CC=C2OC)N3CCCCC3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
8-Methoxy-4-methyl-2-piperidin-1-ylquinoline | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-methyl-N-[5-(4-methylphenyl)-1,3,4-thiadiazol-2-yl]-2-phenylacetamide](/img/structure/B5731694.png)

![N-{[(4-ethylphenyl)amino]carbonothioyl}-3-methylbenzamide](/img/structure/B5731697.png)
![methyl 4-{[4-methoxy-6-(methylamino)-1,3,5-triazin-2-yl]oxy}benzoate](/img/structure/B5731699.png)


![4-fluoro-N-{[(6-methyl-2-pyridinyl)amino]carbonothioyl}benzamide](/img/structure/B5731711.png)


![1-[(benzylamino)thio]-2-nitrobenzene](/img/structure/B5731740.png)

![isopropyl 2-[(2-pyrazinylcarbonyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B5731762.png)
![N-(1-ethyl-8-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-2-furamide](/img/structure/B5731780.png)
![4-[1-cyano-2-(2,3-dimethoxyphenyl)vinyl]benzonitrile](/img/structure/B5731785.png)